molecular formula C37H27N B3028101 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl- CAS No. 1607480-14-7

9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-

Cat. No. B3028101
CAS RN: 1607480-14-7
M. Wt: 485.6 g/mol
InChI Key: BTGTUYUUWJAEQW-UHFFFAOYSA-N
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Description

9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl- is a compound that appears to be related to the fluorene and biphenyl chemical families. These families are known for their significance in medicinal chemistry due to their presence in various biologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the broader chemical context in which it exists. For instance, 9H-thioxanthen-9-ones, which are mentioned in the first paper, are a class of compounds with a heterocyclic scaffold that is common in biologically active and medicinally significant compounds . Similarly, 9-Fluorenylmethyl chloroformate is a reagent used in the synthesis of various esters of amino acids, indicating the relevance of fluorene derivatives in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds such as 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives involves labeling with carboxyl-14, as described in the first paper . This suggests that isotopic labeling could be a technique applicable in the synthesis of 9H-Fluoren-2-amine derivatives for tracing or imaging purposes in biomedical applications. The second paper discusses the use of 9-Fluorenylmethyl chloroformate as a reagent for synthesizing active esters of protected amino acids . This indicates that fluorene derivatives can be key intermediates in the synthesis of complex organic molecules, which may also be relevant for the synthesis of 9H-Fluoren-2-amine derivatives.

Molecular Structure Analysis

While the papers do not provide specific details on the molecular structure of 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-, they do offer insights into the structural characteristics of related compounds. The fluorene moiety, as part of the 9-Fluorenylmethyl chloroformate, is known to be a rigid and planar structure, which can impart stability and specific binding properties to its derivatives . The biphenyl component is also known for its planar structure, which allows for stacking interactions that are often exploited in drug design .

Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives are diverse. The second paper describes the use of 9-Fluorenylmethyl chloroformate in the synthesis of various esters, which involves the reaction of the fluorene derivative with amino acids to form protected esters . This suggests that 9H-Fluoren-2-amine derivatives could potentially undergo similar reactions, forming bonds with other organic molecules to create a wide range of chemical entities with potential medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Fluoren-2-amine derivatives can be inferred from the properties of related compounds. For example, the compounds synthesized using 9-Fluorenylmethyl chloroformate were isolated as crystalline solids, indicating that similar fluorene derivatives might also exhibit solid-state properties conducive to crystallization . This is important for the purification and characterization of these compounds. The optical purity mentioned suggests that chiral centers may be present, which is crucial for the biological activity of many drugs .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

9H-Fluoren-2-amine derivatives have been extensively researched for their applications in organic light-emitting diodes (OLEDs). For instance, compounds like N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA) and N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) have been synthesized for use as hole-transporting materials in yellow phosphorescent OLEDs (Braveenth et al., 2021).

Electron-Blocking Materials

Certain derivatives of 9H-Fluoren-2-amine, such as N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) spiro[dibenzo[a,d] [7]annulene-5,9′-fluoren]-2′-amine, have been introduced as electron-blocking materials in OLEDs. These materials exhibit suitable optical properties and good electrochemical and thermal stability, contributing to enhanced device lifetime and performance (Hu et al., 2020).

Photoluminescent Materials

The synthesis and characterization of fluorene derivatives have shown their potential in photoluminescent applications. For example, derivatives like 9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine have been utilized as blue emitters in OLEDs, showcasing efficient blue emissions (Kim et al., 2017).

Hole Transport Materials

Novel compounds based on 9H-Fluoren-2-amine, such as N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine, have been developed and characterized as efficient hole transport materials. These compounds have shown promise in enhancing the performance of green OLEDs due to their proper HOMO energy levels and excellent thermal stability (Wu et al., 2017).

Fluorescence Probes

Research has also been conducted on the synthesis of fluorene derivatives for use as fluorescence probes, with applications in solvation dynamics. For example, N-substituted 2-amino-7-nitro-9H-fluorenes have shown potential as fluorescence probes for femtosecond solvation dynamics (Saroja et al., 2004).

Safety and Hazards

The safety information for a similar compound, N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9,9-diphenyl-N-(3-phenylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H27N/c1-4-13-27(14-5-1)28-15-12-20-31(25-28)38-32-23-24-34-33-21-10-11-22-35(33)37(36(34)26-32,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-26,38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGTUYUUWJAEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207701
Record name N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-

CAS RN

1607480-14-7
Record name N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1607480-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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